

A Spectroscopic Comparison of Boc-D-Leucinol and Its Derivatives

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Compound of Interest

Compound Name: *Boc-D-Leucinol*

Cat. No.: *B012834*

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In the landscape of drug discovery and peptide synthesis, a thorough understanding of the structural and physicochemical properties of chiral building blocks is paramount. This guide provides a detailed spectroscopic comparison of **Boc-D-Leucinol** and two of its key derivatives: Boc-D-Leucinal and Boc-D-Leucinic acid (more commonly known as Boc-D-Leucine). The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers researchers and scientists a valuable resource for characterization and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Boc-D-Leucinol**, Boc-D-Leucinal, and Boc-D-Leucinic acid. It is important to note that the spectroscopic data for the D-enantiomers presented here are identical to their L-enantiomer counterparts, with the exception of the sign of the specific rotation.

Table 1: ^1H NMR Spectroscopic Data

Compound	Proton Assignment	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	Coupling Constant (J) in Hz
Boc-D-Leucinol	H-1 (CH_2)	~3.55, ~3.45	m	-
H-2 (CH)	~3.75	m	-	
H-3 (CH_2)	~1.20	m	-	
H-4 (CH)	~1.65	m	-	
H-5, H-5' (2 x CH_3)	~0.90	d	~6.5	
NH	~4.95	br s	-	
Boc (9H)	~1.45	s	-	
Boc-D-Leucinal	H-1 (CHO)	~9.60	s	-
H-2 (CH)	~4.15	m	-	
H-3 (CH_2)	~1.70, ~1.50	m	-	
H-4 (CH)	~1.85	m	-	
H-5, H-5' (2 x CH_3)	~0.95	d	~6.5	
NH	~5.10	d	~8.0	
Boc (9H)	~1.46	s	-	
Boc-D-Leucinic Acid	H-2 (α -CH)	~4.30	dd	8.9, 4.6
NH	~5.02	d	8.9	
H-3 (CH_2)	~1.70	m	-	
H-4 (CH)	~1.60	m	-	
H-5, H-5' (2 x CH_3)	~0.95	d	~6.8	

Boc (9H)	~1.46	s	-
COOH	~10.5	br s	-

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Carbon Assignment	Chemical Shift (δ) in CDCl_3 (ppm)
Boc-D-Leucinol	C-1 (CH_2)	~66.0
C-2 (CH)	~52.0	
C-3 (CH_2)	~42.0	
C-4 (CH)	~25.0	
C-5, C-5' (2 x CH_3)	~23.0, ~22.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~80.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~28.5	
Boc ($\text{C}=\text{O}$)	~156.0	
Boc-D-Leucinal	C-1 (CHO)	~203.0
C-2 (CH)	~60.0	
C-3 (CH_2)	~39.0	
C-4 (CH)	~25.0	
C-5, C-5' (2 x CH_3)	~23.0, ~22.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~80.5	
Boc ($\text{C}(\text{CH}_3)_3$)	~28.3	
Boc ($\text{C}=\text{O}$)	~155.5	
Boc-D-Leucinic Acid	C-1 (COOH)	~177.0
C-2 (α -C)	~53.0	
C-3 (β -C)	~41.5	
C-4 (γ -C)	~25.0	
C-5, C-5' (δ -C)	~22.5, ~22.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~80.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~28.3	

Boc (C=O)	~155.5
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Table 3: IR Spectroscopic Data

Compound	Functional Group	Characteristic Absorption Bands (cm ⁻¹)
Boc-D-Leucinol	O-H stretch (alcohol)	~3400 (broad)
N-H stretch (carbamate)	~3350	
C-H stretch (alkyl)	~2960-2870	
C=O stretch (carbamate)	~1690	
N-H bend	~1520	
C-O stretch (alcohol)	~1050	
Boc-D-Leucinal	N-H stretch (carbamate)	~3350
C-H stretch (alkyl)	~2960-2870	
C-H stretch (aldehyde)	~2820, ~2720	
C=O stretch (aldehyde)	~1725	
C=O stretch (carbamate)	~1695	
N-H bend	~1515	
Boc-D-Leucinic Acid	O-H stretch (carboxylic acid)	~3300-2500 (very broad)
N-H stretch (carbamate)	~3350	
C-H stretch (alkyl)	~2960-2870	
C=O stretch (carboxylic acid)	~1740	
C=O stretch (carbamate)	~1690	
N-H bend	~1510	

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
Boc-D-Leucinol	C ₁₁ H ₂₃ NO ₃	217.31	218.17	162.1 (M- C ₄ H ₉ O) ⁺ , 118.1 (M-Boc+H) ⁺ , 100.1 (Boc) ⁺
Boc-D-Leucinal	C ₁₁ H ₂₁ NO ₃	215.29	216.15	159.1 (M- C ₄ H ₉ O) ⁺ , 116.1 (M-Boc+H) ⁺ , 100.1 (Boc) ⁺
Boc-D-Leucinic Acid	C ₁₁ H ₂₁ NO ₄	231.29	232.15	176.1 (M- C ₄ H ₉ O) ⁺ , 132.1 (M-Boc+H) ⁺ , 100.1 (Boc) ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the sample (**Boc-D-Leucinol** or its derivative).
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock the field frequency using the deuterium signal from the solvent.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and determine the multiplicities of the signals.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.

Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance

spectrum.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

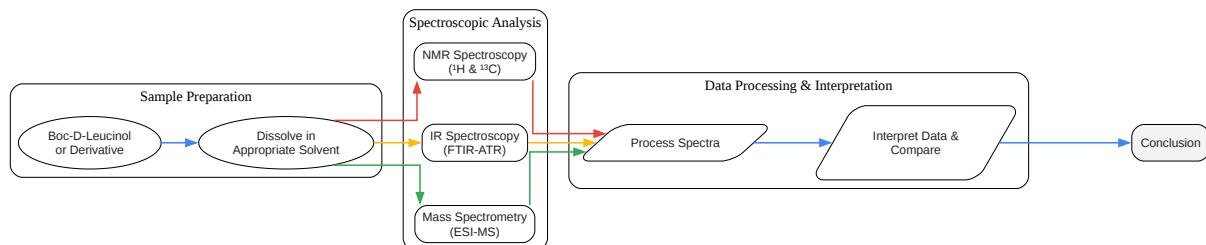
- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- A small amount of an acid (e.g., formic acid, 0.1%) is often added to the solution to promote protonation and the formation of $[\text{M}+\text{H}]^+$ ions.

Data Acquisition:

- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in positive ion mode.
- For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the $[\text{M}+\text{H}]^+$ ion) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Experimental Workflow

The general workflow for the spectroscopic analysis of **Boc-D-Leucinol** and its derivatives is illustrated in the following diagram.



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Caption: General workflow for the spectroscopic analysis of **Boc-D-Leucinol** and its derivatives.

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